N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0920705
InChI:
InChI=1S/C21H15IN2O3/c1-26-19-8-6-13(10-17(19)22)12-23-24-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12H,1H3,(H,24,25)/b23-12+
SMILES:
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I
Molecular Formula:
C21H15IN2O3
Molecular Weight:
470.3 g/mol
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
CAS No.:
Cat. No.: VC0920705
Molecular Formula: C21H15IN2O3
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15IN2O3 |
|---|---|
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H15IN2O3/c1-26-19-8-6-13(10-17(19)22)12-23-24-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12H,1H3,(H,24,25)/b23-12+ |
| Standard InChI Key | KCWYBZLLXSUQOF-FSJBWODESA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
| SMILES | COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator